molecular formula C19H21ClO4 B13000603 Ethyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate CAS No. 1706457-95-5

Ethyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate

Cat. No.: B13000603
CAS No.: 1706457-95-5
M. Wt: 348.8 g/mol
InChI Key: ACLKXGPMQTTXFJ-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate is an organic compound with a complex structure, characterized by the presence of multiple functional groups including an ester, ether, and a chlorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate typically involves multiple steps, starting with the preparation of the core benzoate structure. The process may include:

    Esterification: The initial step involves the esterification of 3-chloro-5-ethoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

    Ether Formation: The next step involves the formation of the ether linkage by reacting the esterified product with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the aromatic ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium amide in liquid ammonia.

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

Major Products Formed

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Ethyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Ethyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate can be compared with similar compounds such as:

    Ethyl 4-((2-methylbenzyl)oxy)benzoate: Lacks the chlorine atom, which may result in different reactivity and biological activity.

    Ethyl 3-chloro-4-((2-methylbenzyl)oxy)benzoate: Lacks the ethoxy group, which may affect its solubility and chemical properties.

    Ethyl 3-chloro-5-ethoxybenzoate: Lacks the 2-methylbenzyl group, which may influence its overall molecular interactions and applications.

These comparisons highlight the unique structural features and potential advantages of this compound in various applications.

Properties

CAS No.

1706457-95-5

Molecular Formula

C19H21ClO4

Molecular Weight

348.8 g/mol

IUPAC Name

ethyl 3-chloro-5-ethoxy-4-[(2-methylphenyl)methoxy]benzoate

InChI

InChI=1S/C19H21ClO4/c1-4-22-17-11-15(19(21)23-5-2)10-16(20)18(17)24-12-14-9-7-6-8-13(14)3/h6-11H,4-5,12H2,1-3H3

InChI Key

ACLKXGPMQTTXFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OCC)Cl)OCC2=CC=CC=C2C

Origin of Product

United States

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